KCC2 blocker 1, specifically known as CID 25067404 (ML077), is a selective antagonist of the potassium-chloride cotransporter KCC2. This compound is significant in the study of neurological disorders, particularly epilepsy, due to its role in modulating chloride ion transport across neuronal membranes. KCC2 is essential for maintaining low intracellular chloride concentrations, thereby facilitating GABAergic inhibition. Dysfunction of KCC2 is associated with various neurological conditions, including epilepsy and neuropathic pain, making its modulation a potential therapeutic target.
KCC2 blocker 1 was identified through high-throughput screening methods aimed at discovering small molecules that can selectively inhibit KCC2. The compound has been characterized for its potency and selectivity against other cotransporters, particularly NKCC1 (sodium-potassium-chloride cotransporter 1), which is critical for evaluating its therapeutic potential in CNS disorders .
KCC2 blocker 1 belongs to the class of small-molecule inhibitors targeting cation-chloride cotransporters. It is classified under pharmacological agents that modulate ion transport mechanisms in neurons, specifically focusing on chloride extrusion.
The synthesis of KCC2 blocker 1 involves several key steps:
This synthetic route highlights the efficiency and versatility of microwave-assisted organic synthesis in developing pharmacologically relevant compounds.
KCC2 blocker 1 has a molecular weight of approximately 356.5 g/mol. Its structure features:
KCC2 blocker 1 undergoes specific interactions within biological systems:
These reactions are critical for understanding how KCC2 blockade can influence neuronal excitability and GABAergic signaling.
The mechanism of action for KCC2 blocker 1 involves:
KCC2 blocker 1 exhibits several notable physical and chemical properties:
KCC2 blocker 1 serves several scientific purposes:
Potassium-Chloride Cotransporter 2 (KCC2), encoded by the Solute Carrier Family 12 Member 5 gene, serves as the principal chloride extruder in mature central nervous system neurons. This electroneutral transporter utilizes the potassium gradient established by sodium-potassium adenosine triphosphatase to drive chloride efflux against its electrochemical gradient, thereby maintaining low intracellular chloride concentrations essential for hyperpolarizing γ-aminobutyric acid-ergic inhibition [1] [3]. The developmental upregulation of KCC2 expression triggers a critical ontogenetic shift from excitatory to inhibitory γ-aminobutyric acid signaling—a transition fundamental to neural circuit maturation. In early development, elevated expression of sodium-potassium-chloride cotransporter 1 maintains high intracellular chloride concentrations, resulting in depolarizing γ-aminobutyric acid responses. As KCC2 expression increases postnatally, intracellular chloride concentrations decrease, establishing the hyperpolarizing γ-aminobutyric acid responses characteristic of mature neurons [3] [5].
Beyond its canonical ion transport function, KCC2 exhibits structural and regulatory roles in synaptic development and plasticity. The cotransporter interacts with cytoskeletal components via its carboxy-terminus domain, independently influencing dendritic spine formation and stabilization. Experimental KCC2 knockdown reduces spine density and impairs excitatory synapse maturation, demonstrating its dual functionality in neuronal development [6] [10]. Furthermore, KCC2 participates in activity-dependent synaptic plasticity through phosphorylation-dependent regulation. Calcium-dependent protein kinase C-mediated phosphorylation at serine 940 enhances KCC2 membrane stability and transport activity, while calcium-mediated dephosphorylation events can transiently reduce chloride extrusion capacity during high-frequency neuronal activity—a mechanism permitting depolarizing γ-aminobutyric acid responses that facilitate disinhibition-mediated long-term potentiation [1].
Table 1: Developmental and Functional Aspects of Potassium-Chloride Cotransporter 2
Developmental Stage | KCC2 Expression | Intracellular Chloride Concentration | γ-Aminobutyric Acid Polarity | Primary Regulatory Mechanism |
---|---|---|---|---|
Embryonic/Early Postnatal | Low | High | Depolarizing | Sodium-Potassium-Chloride Cotransporter 1 dominance |
Mature Neurons | High | Low | Hyperpolarizing | KCC2 phosphorylation (e.g., serine 940) |
Pathological States | Reduced | Elevated | Depolarizing | Phosphorylation changes, transcriptional downregulation, proteolysis |
Plasticity Events | Transient reduction | Locally elevated | Context-dependent | Activity-dependent phosphorylation/dephosphorylation |
Dysregulation of KCC2 function represents a convergent pathological mechanism across diverse neurological conditions characterized by excitation-inhibition imbalance. In epilepsy, loss-of-function mutations in the Solute Carrier Family 12 Member 5 gene directly compromise chloride extrusion capacity, leading to elevated intracellular chloride concentrations and consequent γ-aminobutyric acid-ergic depolarization that promotes neuronal hyperexcitability and synchrony [3] [8]. Reduced KCC2 expression and function have been consistently documented in human epileptogenic tissue and animal seizure models, particularly within hippocampal subfields critical for seizure propagation. Notably, experimental KCC2 knockdown in rodent hippocampus recapitulates temporal lobe epilepsy pathology, including spontaneous recurrent seizures, mossy fiber sprouting, and neuronal loss—confirming its causal role in epileptogenesis [5] [8].
In Huntington disease, mutant huntingtin protein disrupts KCC2 membrane trafficking and function in striatal neurons, contributing to early network hyperexcitability preceding neurodegeneration. The resultant chloride dyshomeostasis manifests behaviorally as motor incoordination and cognitive deficits characteristic of disease progression [9]. Similarly, Rett syndrome models demonstrate significant KCC2 downregulation associated with γ-aminobutyric acid-ergic excitation and dendritic spine abnormalities. Importantly, pharmacological restoration of KCC2 expression rescues electrophysiological and morphological deficits in patient-derived neuronal models, establishing KCC2 dysfunction as a modifiable pathological mechanism [6].
Neuropathic pain syndromes involve KCC2 downregulation in spinal cord dorsal horn neurons, transforming γ-aminobutyric acid-ergic and glycinergic inhibition into excitation that amplifies nociceptive signaling. This mechanism has been experimentally validated through KCC2 knockdown studies that reproduce pain hypersensitivity phenotypes [1] [2]. Circadian rhythm disorders demonstrate another dimension of KCC2 plasticity, where photoperiod-induced changes in KCC2 function within suprachiasmatic nucleus neurons alter the excitation-inhibition ratio of γ-aminobutyric acid responses, thereby adjusting seasonal timekeeping mechanisms [4] [7].
Table 2: Neurological Disorders Associated with Potassium-Chloride Cotransporter 2 Dysregulation
Disorder | Key Pathophysiological Mechanism | Consequence of KCC2 Dysfunction | Experimental Evidence |
---|---|---|---|
Epilepsy | Loss-of-function mutations, reduced expression | Elevated intracellular chloride, γ-aminobutyric acid-mediated excitation, network hyperexcitability | Hippocampal KCC2 knockdown causes spontaneous seizures [3] [8] |
Huntington Disease | Impaired membrane trafficking | Striatal neuron hyperexcitability, motor/cognitive deficits | Mutant huntingtin disrupts KCC2 cortical-striatal projection neurons [9] |
Neuropathic Pain | Spinal cord KCC2 downregulation | Disinhibition of nociceptive pathways | KCC2 blockade in dorsal horn induces mechanical allodynia [1] [2] |
Rett Syndrome | Transcriptional dysregulation | Impaired γ-aminobutyric acid switch, dendritic abnormalities | KCC2 enhancers rescue neuronal deficits in patient-derived neurons [6] |
Circadian Rhythm Disorders | Photoperiod-dependent expression changes | Altered suprachiasmatic nucleus excitation-inhibition ratio | KCC2 blockade increases excitatory γ-aminobutyric acid responses [4] [7] |
The neuron-specific expression profile of KCC2 presents a compelling therapeutic target for neurological disorders with reduced inhibition, offering inherent advantages over conventional γ-aminobutyric acid-ergic drugs. Unlike γ-aminobutyric acid type A receptor agonists that globally suppress neuronal activity independent of synaptic input, KCC2 potentiation restores physiological inhibition specifically at hyperexcitable synapses, preserving overall network function and minimizing sedative side effects [2] [6]. This precision becomes particularly relevant for addressing drug-resistant epilepsies where conventional γ-aminobutyric acid-ergic agents (e.g., benzodiazepines) paradoxically exacerbate seizures due to pathologically elevated intracellular chloride concentrations that render γ-aminobutyric acid excitatory. Preclinical evidence demonstrates that KCC2 enhancers restore the efficacy of first-line anti-seizure medications in previously refractory models by reestablishing hyperpolarizing γ-aminobutyric acid responses [2] [8].
Pharmacological strategies targeting KCC2 encompass two primary approaches: direct functional enhancement and indirect modulation through regulatory pathways. High-throughput screening platforms using human neurons have identified novel KCC2 expression-enhancing compounds acting through diverse signaling nodes, including fms-like tyrosine kinase 3 inhibition, glycogen synthase kinase 3 beta inhibition, and sirtuin 1 activation [6]. These compounds consistently demonstrate rescue of disease-associated phenotypes across multiple models, establishing proof-of-concept for KCC2-directed therapeutics. Additionally, modulation of upstream kinases regulating KCC2 phosphorylation offers complementary therapeutic opportunities. With-no-lysine kinase inhibition reduces KCC2 serine 940 phosphorylation, thereby enhancing membrane stability and transport activity—a strategy that attenuates seizure severity in animal models [3] [5].
Table 3: Therapeutic Strategies Targeting Potassium-Chloride Cotransporter 2
Therapeutic Approach | Molecular Mechanism | Pharmacological Agents/Interventions | Demonstrated Outcomes |
---|---|---|---|
Direct KCC2 Potentiation | Enhanced transport activity and membrane expression | CLP257, CLP290 | Restores γ-aminobutyric acid inhibition, reduces neuropathic pain and seizure severity [2] |
Transcriptional Enhancement | Increased KCC2 gene expression | KEECs (e.g., KW-2449, piperine) | Rescues electrophysiological and morphological deficits in Rett syndrome models [6] |
Kinase Pathway Modulation | Altered phosphorylation status | With-no-lysine kinase inhibitors | Improves membrane stability of KCC2, anticonvulsant effects [3] [5] |
G Protein-Coupled Receptor Targeting | Secondary messenger regulation | 5-Hydroxytryptamine 2A receptor agonists, A3 adenosine receptor agonists | Upregulates KCC2 surface expression, reverses allodynia and spasticity [1] |
The development of KCC2-selective antagonists represents a complementary neuropharmacological strategy for investigating chloride homeostasis dynamics and validating therapeutic mechanisms. Compounds like 5,7-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (also known as ML077 or VU0255011) exhibit over 100-fold selectivity for KCC2 versus sodium-potassium-chloride cotransporter 1, enabling precise interrogation of chloride extrusion mechanisms without confounding off-target effects [4] [7]. These pharmacological tools have elucidated novel aspects of circadian regulation in suprachiasmatic nucleus neurons and pain pathways, confirming that KCC2 blockade alone suffices to shift γ-aminobutyric acid responses from inhibitory to excitatory. The continued refinement of KCC2-targeted compounds holds significant promise for addressing the unmet therapeutic needs in neurological disorders characterized by failed inhibition, potentially offering disease-modifying effects beyond symptomatic relief.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7